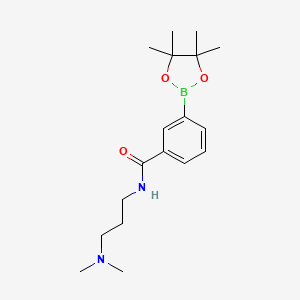

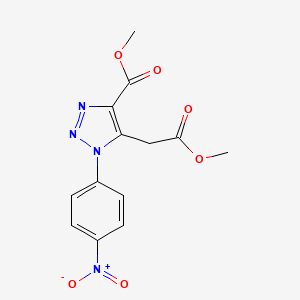

![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluoromethoxy)phenyl]isoxazole CAS No. 387824-49-9](/img/structure/B1304650.png)

5-[4-(Trifluoromethoxy)phenyl]isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[4-(Trifluoromethoxy)phenyl]isoxazole" is a derivative of isoxazole, a five-membered heteroaromatic ring system that can exhibit interesting chemical properties and biological activities. Isoxazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate can afford difluoromethylenated 1,2,4-oxadiazole-containing compounds . Additionally, 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group at the 4-position can be synthesized via diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent . The synthesis of 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition of nitrile oxides to tributylethynylstannane has also been reported, with subsequent iodination and palladium-catalyzed benzoylation yielding various isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit tautomerism, as seen in the case of 5-hydroxyisoxazoles, which exist in the OH form in various phases and can exist as mixtures of the CH and NH forms in solution . The tautomeric forms can be influenced by the polarity of the solvent. The molecular structure can also be affected by substituents on the isoxazole ring, as seen in the case of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, where the trifluoromethyl group's position on the phenyl ring influences the tautomeric form .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the photochemical reactions of 4-substituted 5-Methyl-3-phenyl-isoxazoles can lead to isomerization and formation of oxazoles . The palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene followed by catalytic hydrogenation can result in the formation of quinolinones . Additionally, the reaction of isoxazolyl thioureas with ethyl bromopyruvate can give rise to a series of compounds including pyrazolones and oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the substituents attached to the isoxazole ring. For instance, the basicity of isoxazole and its derivatives has been recorded, with isoxazol-5-ones being acids of comparable strength to carboxylic acids . The presence of a triflyl group at the 4-position of isoxazoles can significantly influence their reactivity and potential biological function . The synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes has been explored, highlighting the regioselective nature of these reactions and the potential for large-scale synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Studies have developed methods for synthesizing isoxazole compounds, highlighting the versatility and potential utility of these structures in chemical synthesis. For example, Stephens and Blake (2004) demonstrated the C-4 fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor®, showing that various substrates could be effectively modified under different conditions (C. E. Stephens & J. A. Blake, 2004). Furthermore, Kawai et al. (2014) achieved the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, suggesting these compounds as a new class of antiparasiticides (Hiroyuki Kawai et al., 2014).

Structural Characterization and Theoretical Studies

Research on isoxazole derivatives includes extensive structural analysis and theoretical modeling. Brancatelli et al. (2011) performed crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insights into the effects of π-donor methoxy substituents on the compounds' properties (G. Brancatelli et al., 2011).

Potential Biological Applications

Isoxazole derivatives have been explored for their potential biological activities, including their role as precursors in the synthesis of biologically active molecules. Shibata (2014) discussed the activation of aromatic diaryl isoxazoles for the synthesis of difluoromethylated isoxazolines, highlighting their importance as promising drug candidates (N. Shibata, 2014).

Applications in Material Science and Liquid Crystals

Isoxazole compounds have also found applications in material science. Sales et al. (2019) reported on the synthesis of liquid crystals based on isoxazolines, indicating the relevance of these compounds in developing new materials (E. S. Sales et al., 2019).

Zukünftige Richtungen

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is also interest in the development of isoxazole derivatives as regulators of immune functions .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQWIIUKPAQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethoxy)phenyl]isoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

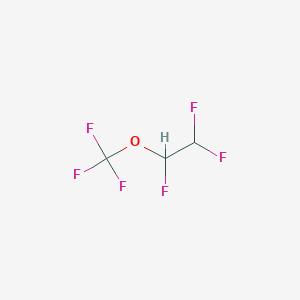

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)